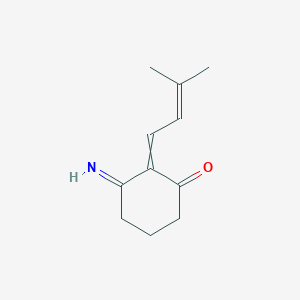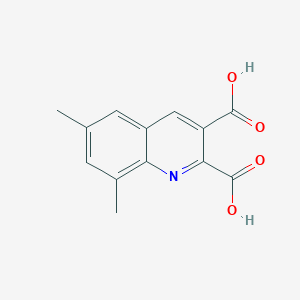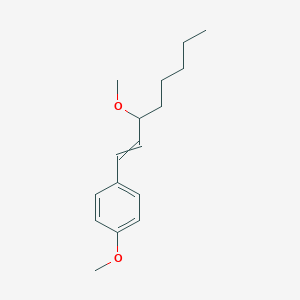![molecular formula C19H14Te B12617726 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-37-3](/img/structure/B12617726.png)
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene is a heterocyclic compound that belongs to the class of tellurophenes Tellurophenes are five-membered rings containing a tellurium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene typically involves palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a tellurophene derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tellurium atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of telluroxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Its potential biological activity is being explored for use in drug development, particularly for its antioxidant properties.
Organic Electronics: The compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and other cellular components, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
Uniqueness
This compound is unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties compared to its sulfur analogs. The tellurium atom enhances the compound’s ability to participate in redox reactions and provides unique opportunities for applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
920977-37-3 |
|---|---|
Molekularformel |
C19H14Te |
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C19H14Te/c1-15-7-9-16(10-8-15)11-12-18-13-14-19(20-18)17-5-3-2-4-6-17/h2-10,13-14H,1H3 |
InChI-Schlüssel |
GLRVIHHWYCUGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)


![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)


![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
